molecular formula C26H31N3O4S B2956016 2-(3-((2-(indolin-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide CAS No. 894024-53-4

2-(3-((2-(indolin-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide

Cat. No.: B2956016
CAS No.: 894024-53-4
M. Wt: 481.61
InChI Key: JKBPTDIVJWAWSW-UHFFFAOYSA-N
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Description

The compound “2-(3-((2-(indolin-1-yl)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide” is a complex organic molecule that contains an indoline group. Indoline is a heterocyclic compound and is a part of many biologically active molecules .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indoline group would form a bicyclic structure, and the other groups would add further complexity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Factors such as polarity, molecular weight, and the presence of certain functional groups would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Assembly of Sulfonated Oxindoles : Research by Liu, Zheng, & Wu (2017) demonstrated the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via sulfur dioxide insertion, starting from anilines. This process highlights the potential for developing novel compounds with unique properties.
  • Efficient Synthesis of Sulfonylated Indoles : A study by Zhang et al. (2018) reported a rapid method for the 2-sulfonylation of substituted indoles, indicating the scope for generating diverse sulfonylated indole derivatives.

Applications in Organic Chemistry

  • Formation of 3-Diazoindolin-2-imines : Research by Sheng et al. (2014) focused on constructing 3-diazoindolin-2-imines from indoles and sulfonylazides, which are precursors for various aminoindoles and imidazoindoles. This study showcases the versatility of indole derivatives in synthesizing complex organic molecules.

Biomedical Research

  • Development of Water-Soluble Near-Infrared Dyes : A study by Pham, Medarova, & Moore (2005) developed a water-soluble dye with potential applications in cancer detection. This research underlines the utility of indole derivatives in biomedical imaging.
  • Anticancer Potential of Sulfonamide Derivatives : Research by Eldeeb et al. (2022) investigated the cytotoxic effects of sulfonamide-derived isatins on hepatic cancer cell lines, illustrating the therapeutic potential of sulfonyl indole derivatives in oncology.

Mechanism of Action

Future Directions

Future research could involve exploring the biological activity of this compound and related compounds, as well as developing more efficient synthesis methods .

Properties

IUPAC Name

2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfonylindol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O4S/c1-18(2)29(19(3)4)25(30)16-27-15-24(21-10-6-8-12-23(21)27)34(32,33)17-26(31)28-14-13-20-9-5-7-11-22(20)28/h5-12,15,18-19H,13-14,16-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBPTDIVJWAWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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